[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide
Overview
Description
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide is a derivative of triazolopyridine, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide typically involves a one-pot reaction. A common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This reaction is efficient and operationally simple, often carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more cost-effective and sustainable .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antifungal, antibacterial, and anticonvulsant agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as myeloperoxidase and HIF prolyl hydrolase. The compound binds to these enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]Triazolo[1,5-a]pyridine
- [1,2,3]Triazolo[1,5-a]pyridine
- [1,2,3]Triazolo[4,5-b]pyridine
- [1,2,3]Triazolo[4,5-c]pyridine
Uniqueness
Compared to these similar compounds, [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide exhibits unique properties such as higher stability and specific biological activities. Its ability to form hydrogen bonds and its structural configuration contribute to its distinct behavior in chemical and biological systems .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.BrH/c7-6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H2,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJOUCOYHJGEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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